molecular formula C24H21N3O4 B2594047 N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892292-13-6

N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2594047
CAS No.: 892292-13-6
M. Wt: 415.449
InChI Key: WJTAHHSTOPURSY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with an appropriate reagent to form the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .

Scientific Research Applications

N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes like apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives like:

Uniqueness

N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific substitution pattern and the presence of both phenethyl and carboxamide groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

892292-13-6

Molecular Formula

C24H21N3O4

Molecular Weight

415.449

IUPAC Name

N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H21N3O4/c1-31-19-10-8-18(9-11-19)25-22(28)17-7-12-20-21(15-17)26-24(30)27(23(20)29)14-13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,25,28)(H,26,30)

InChI Key

WJTAHHSTOPURSY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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